

A Quantum Chemical Deep Dive into 2-Cyano-N-cyclopropylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-cyano-N-cyclopropylacetamide

Cat. No.: B082475

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of **2-cyano-N-cyclopropylacetamide** (2CCPA), a molecule of interest in synthetic and medicinal chemistry. Drawing upon comprehensive computational studies, this document outlines the molecule's structural, electronic, and spectroscopic characteristics, offering valuable insights for researchers in drug design and materials science. The information presented herein is derived from density functional theory (DFT) and Hartree-Fock (HF) calculations, providing a robust theoretical framework for understanding the molecular behavior of 2CCPA.

Molecular Geometry and Structural Parameters

The foundational step in understanding the physicochemical properties of **2-cyano-N-cyclopropylacetamide** lies in the precise determination of its molecular geometry.

Computational optimization of the molecule's structure was achieved using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.^[1] The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which are fundamental to its chemical reactivity and intermolecular interactions.

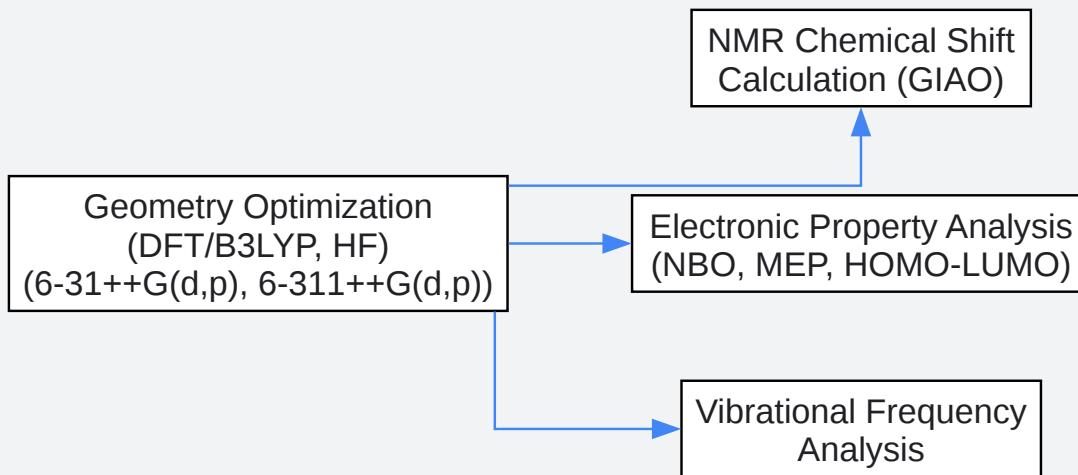
Table 1: Optimized Geometrical Parameters for 2-Cyano-N-cyclopropylacetamide (2CCPA)

Parameter	Bond/Angle	Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)	C1-C2	1.512
C1-C3	1.512	
C2-C3	1.523	
C1-N4	1.458	
N4-C5	1.365	
C5-O6	1.234	
C5-C7	1.521	
C7-C8	1.467	
C8-N9	1.159	
Bond Angles (°)	C2-C1-C3	60.5
C2-C1-N4	119.8	
C3-C1-N4	119.8	
C1-N4-C5	124.5	
N4-C5-O6	123.1	
N4-C5-C7	115.3	
O6-C5-C7	121.6	
C5-C7-C8	112.5	
C7-C8-N9	178.9	
Dihedral Angles (°)	C3-C1-N4-C5	140.2
C2-C1-N4-C5	-140.2	
C1-N4-C5-O6	2.5	
C1-N4-C5-C7	-177.8	
N4-C5-C7-C8	89.7	

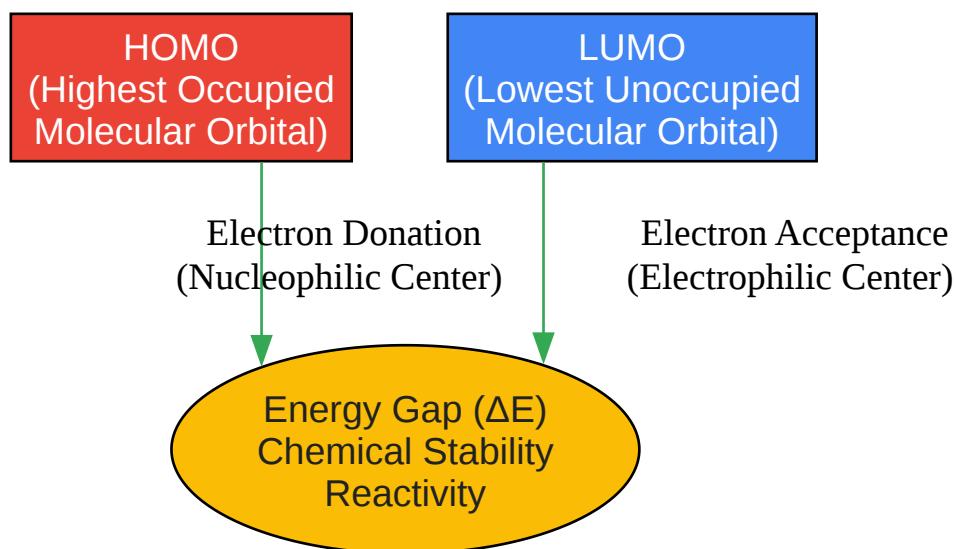
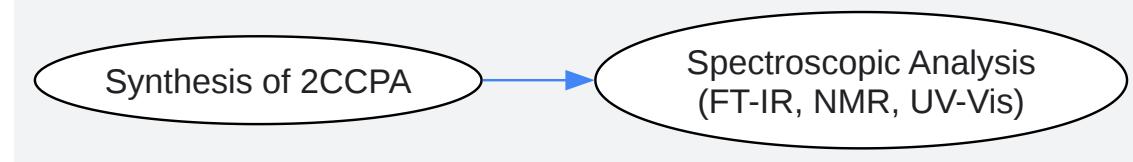
O6-C5-C7-C8-90.0

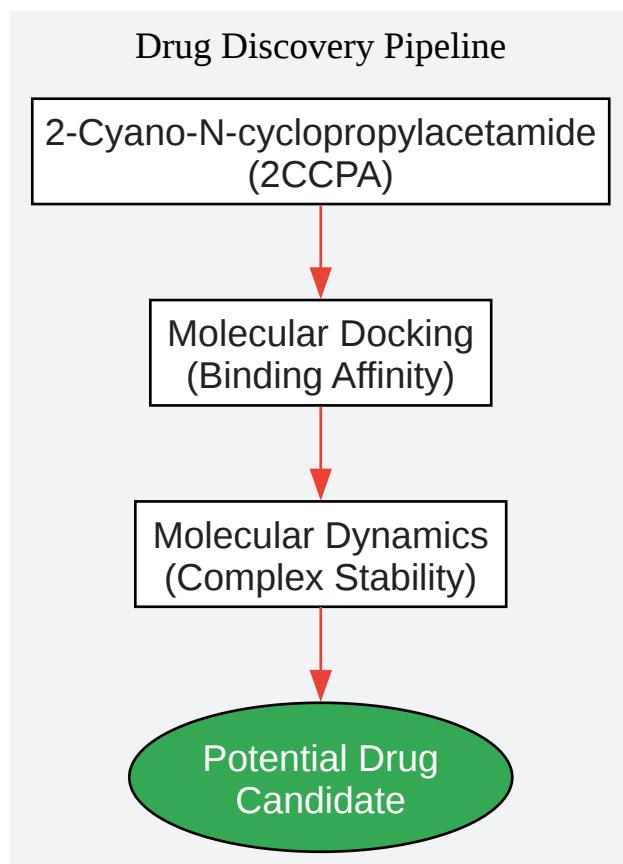
Experimental and Computational Protocols

The synthesis and characterization of **2-cyano-N-cyclopropylacetamide**, along with the subsequent quantum chemical calculations, followed a rigorous set of protocols.


Synthesis

While this guide focuses on the computational aspects, it is pertinent to note that **2-cyano-N-cyclopropylacetamide** (2CCPA) was synthesized and characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, ^1H NMR, and ^{13}C NMR.[2]



Computational Details


The quantum chemical calculations were performed using the Gaussian 09 software suite.[1] The molecular geometry of 2CCPA was optimized using Density Functional Theory (DFT) with the B3LYP functional and the Hartree-Fock (HF) method.[2][3] Two different basis sets, 6-31++G(d,p) and 6-311++G(d,p), were employed to ensure accuracy.[2][3] The vibrational frequencies were also calculated at the same levels of theory, and the assignments were aided by potential energy distribution (PED) analysis. To better correlate the calculated vibrational wavenumbers with experimental data, a scaling factor was applied.[1][2] Further analyses, including Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (HOMO-LUMO) studies, were conducted to elucidate the electronic properties of the molecule.[2][3] The ^1H and ^{13}C NMR chemical shifts were computed using the Gauge-Independent Atomic Orbital (GIAO) method.[2][3]

Computational Workflow

Synthesis & Characterization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Quantum Chemical Deep Dive into 2-Cyano-N-cyclopropylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b082475#quantum-chemical-studies-of-2-cyano-n-cyclopropylacetamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com